molecular formula C20H25NO2S2 B1249574 NO 05-0329 CAS No. 115103-55-4

NO 05-0329

Cat. No.: B1249574
CAS No.: 115103-55-4
M. Wt: 375.6 g/mol
InChI Key: PBJUNZJWGZTSKL-INIZCTEOSA-N
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Description

NO 05-0329 is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring attached to a carboxylic acid group and a butenyl chain substituted with two 3-methyl-2-thienyl groups. The (S)-configuration indicates the specific stereochemistry of the molecule.

Scientific Research Applications

NO 05-0329 has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NO 05-0329 typically involves multi-step organic reactions. One common approach is the condensation of piperidine derivatives with appropriate thienyl-substituted butenyl intermediates. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

NO 05-0329 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of NO 05-0329 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Piperidinecarboxylic acid, 1-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-, ®-
  • NO 05-0329methyl ester
  • 3-Piperidinecarboxylic acid, 1-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-, ®-methyl ester

Uniqueness

The (S)-configuration of NO 05-0329 imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its ®-enantiomer and other similar compounds, which may have different biological activities and applications.

Properties

CAS No.

115103-55-4

Molecular Formula

C20H25NO2S2

Molecular Weight

375.6 g/mol

IUPAC Name

(3S)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/t16-/m0/s1

InChI Key

PBJUNZJWGZTSKL-INIZCTEOSA-N

Isomeric SMILES

CC1=C(SC=C1)C(=CCCN2CCC[C@@H](C2)C(=O)O)C3=C(C=CS3)C

SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C

Canonical SMILES

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C

Synonyms

(R)-(4,4-bis(3-methyl-2-thienyl)-3-butenyl)-3-piperidinecarboxylic acid, hydrochloride
Gabitril
N-(4,4-di(3-methylthien-2-yl)but-3-enyl)nipecotic acid
NO 328
NO 329
NO-328
NO-329
tiagabine
Tiagabine Hydrochloride
tiagabine, (S)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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